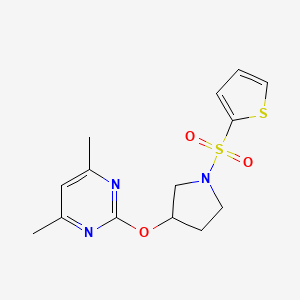
4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound characterized by its pyrimidine core substituted with dimethyl groups at positions 4 and 6, and a pyrrolidine ring attached via an ether linkage at position 2 The pyrrolidine ring is further substituted with a thiophen-2-ylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced via alkylation reactions using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction. This involves the reaction of the pyrimidine with a suitable pyrrolidine derivative.
Introduction of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group can be introduced via a sulfonylation reaction, where the pyrrolidine derivative is reacted with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially leading to the formation of dihydropyrimidines or thiophen-2-ylsulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where nucleophiles can replace the dimethyl groups or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines or thiophen-2-ylsulfides.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用机制
The mechanism of action of 4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiophen-2-ylsulfonyl group can form strong interactions with proteins, affecting their function. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes.
相似化合物的比较
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar pyrimidine core but with a mercapto group instead of the pyrrolidine and thiophen-2-ylsulfonyl groups.
4,6-Dimethyl-2-hydroxypyrimidine: Similar core structure with a hydroxyl group.
2-(Thiophen-2-ylsulfonyl)pyrrolidine: Contains the pyrrolidine and thiophen-2-ylsulfonyl groups but lacks the pyrimidine core.
Uniqueness
4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its pyrimidine core with the pyrrolidine and thiophen-2-ylsulfonyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4,6-dimethyl-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10-8-11(2)16-14(15-10)20-12-5-6-17(9-12)22(18,19)13-4-3-7-21-13/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCHNYFYUGAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2468079.png)
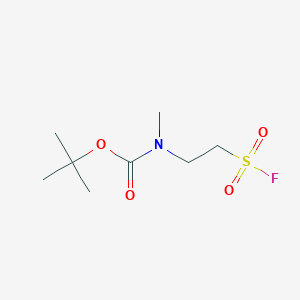
![5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2468081.png)
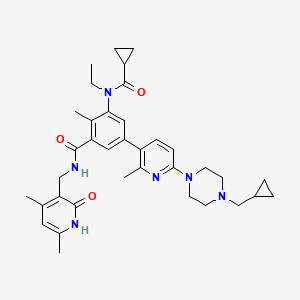
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2468086.png)
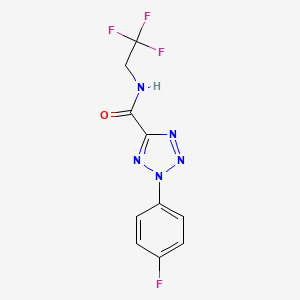

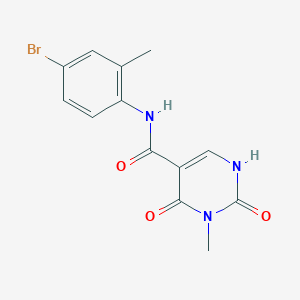
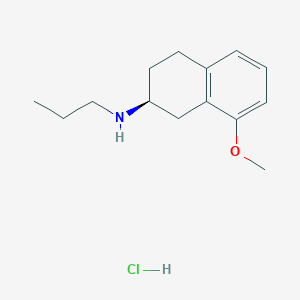
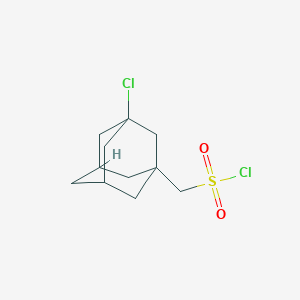
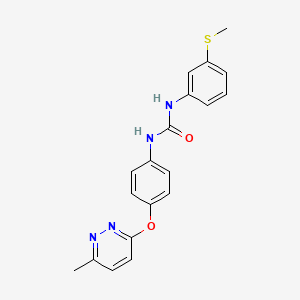
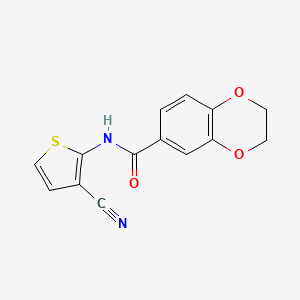
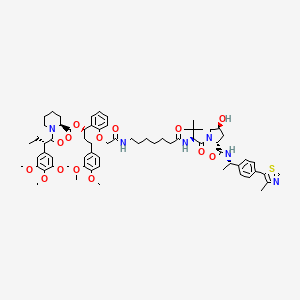
![8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2468098.png)
